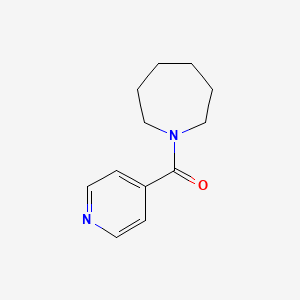
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide, also known as HIBA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. HIBA belongs to the class of compounds known as indenylamides and has been shown to have anti-inflammatory and neuroprotective properties.
Mechanism of Action
The exact mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide is not fully understood, but it is thought to work by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that are involved in the inflammatory response. This compound has also been shown to modulate the activity of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and oxidative stress in the brain, which can help to protect neurons from damage. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation is the lack of long-term safety data for this compound, which makes it difficult to assess its potential for use in humans.
Future Directions
There are several future directions for research on N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide. One area of interest is in the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of research is in the study of the mechanisms of action of this compound, which could lead to the development of more effective treatments for these conditions. Additionally, further studies are needed to assess the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide involves the reaction of 3-methoxybenzylamine with 2,3-dihydroxyindan-1-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then reacted with 3-bromobutanoyl chloride to form this compound.
Scientific Research Applications
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide has been studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research has been in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13(14-7-5-8-16(11-14)24-2)10-19(23)21-20-17-9-4-3-6-15(17)12-18(20)22/h3-9,11,13,18,20,22H,10,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDGOMACVNXKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1C(CC2=CC=CC=C12)O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol](/img/structure/B6640732.png)
![6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide](/img/structure/B6640736.png)
![2-[Methyl-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]amino]ethanol](/img/structure/B6640737.png)
![2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-phenylethanol](/img/structure/B6640744.png)
![N'-[(1-ethylcyclopropyl)methyl]piperidine-1-carboximidamide;hydroiodide](/img/structure/B6640756.png)
![2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol](/img/structure/B6640771.png)
![1-(2-Cyclopropyl-2-hydroxyethyl)-1-methyl-3-[5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6640777.png)

![4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane](/img/structure/B6640789.png)
![1-[(1H-indazol-7-ylmethylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B6640791.png)
![[3-[[Methyl-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]amino]methyl]oxetan-3-yl]methanol](/img/structure/B6640821.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(1-propan-2-ylcyclopropyl)methyl]urea](/img/structure/B6640826.png)

![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-(2-phenylphenoxy)propan-1-one](/img/structure/B6640832.png)